molecular formula C8H8N4O B2926838 (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 857653-92-0

(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B2926838
CAS No.: 857653-92-0
M. Wt: 176.179
InChI Key: VWSKAKZXPVMTLX-UHFFFAOYSA-N
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Description

(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and an amine group

Scientific Research Applications

Chemistry

In chemistry, (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, and catalytic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The pyridine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions on the pyridine ring can introduce various functional groups.

Mechanism of Action

The mechanism of action of (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. For example, it can bind to enzymes and inhibit their activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3-(tert-Butoxy)pyridin-4-yl)methanamine
  • (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine

Uniqueness

(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to its combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new compounds with tailored functionalities.

Properties

IUPAC Name

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSKAKZXPVMTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (6.5 ml) was added to a solution of (3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)carbamic acid tert-butyl ester (Preparation 8, 420 mg, 1.52 mmol in CH2Cl2 (10 ml) and the mixture stirred at rt for 2 h. The solvent was evaporated and the residue dissolved in EtOAc (100 ml). After washing with saturated aqueous Na2CO3 (25 ml), the aqueous phase was re-extracted with 5% MeOH in CH2Cl2 (7×25 ml) and the combined organic phases dried (MgSO4). The solvent was removed to afford the title compound: RT=0.25 min; m/z (ES+)=177.1 [M+H]+.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

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